molecular formula C23H28N2O3 B2521398 N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide CAS No. 1091397-68-0

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide

Cat. No.: B2521398
CAS No.: 1091397-68-0
M. Wt: 380.488
InChI Key: VKYICHSWZWMWMF-UHFFFAOYSA-N
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Description

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a cyclopentyl group substituted with a 4-methoxyphenyl moiety, linked to an oxalamide structure

Scientific Research Applications

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. While the SDS for “N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide” is not available in the search results, similar compounds are known to be harmful if swallowed or inhaled, cause skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group is introduced via a substitution reaction, often using a halogenated precursor and a methoxyphenyl reagent.

    Coupling with Oxalamide: The final step involves coupling the cyclopentyl intermediate with an oxalamide derivative under suitable conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-methylbenzyl)oxalamide
  • N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Uniqueness

N1-((1-(4-methoxyphenyl)cyclopentyl)methyl)-N2-phenethyloxalamide is unique due to its specific structural features, such as the combination of a cyclopentyl group with a 4-methoxyphenyl moiety and an oxalamide backbone

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-28-20-11-9-19(10-12-20)23(14-5-6-15-23)17-25-22(27)21(26)24-16-13-18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-17H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYICHSWZWMWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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